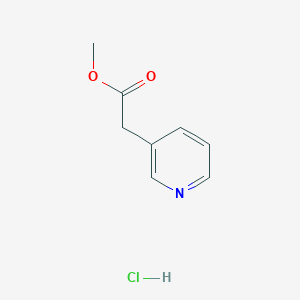

Methyl 3-Pyridylacetate hydrochloride

Description

Contextual Significance within the Pyridine-Containing Compound Landscape

The importance of Methyl 3-Pyridylacetate (B8606304) hydrochloride is best understood within the context of its parent structure, pyridine (B92270). The pyridine ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that appears frequently in biologically active compounds, including many approved pharmaceuticals. nih.govrsc.org

The significance of the pyridine scaffold is underscored by its prevalence in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov A review of drugs approved between 2014 and 2023 found 54 pharmaceuticals containing a pyridine ring. rsc.org These drugs span a wide range of therapeutic areas, including anticancer agents, treatments for the central nervous system, antibiotics, and antivirals. rsc.org In total, the pyridine nucleus is a component in over 7,000 drug molecules of medicinal importance. nih.govrsc.org

Pyridine-containing compounds are also widespread in nature, found in essential biomolecules like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as alkaloids. rsc.org The nitrogen atom in the pyridine ring gives it unique electronic properties and the ability to form hydrogen bonds, which is crucial for interactions with biological targets like enzymes and receptors. researchgate.net As a functionalized derivative, Methyl 3-Pyridylacetate hydrochloride provides a readily available starting point that incorporates this valuable pyridine core, making it a compound of significant interest for synthetic chemists aiming to create novel molecules with potential biological activity. acs.org

Role as a Key Intermediate and Building Block in Complex Chemical Synthesis

The primary value of this compound in research and development lies in its function as a key chemical intermediate. google.com An intermediate is a molecule that is formed during the middle stages of a chemical reaction and is subsequently used to synthesize the final product.

One of the most notable applications of this compound's parent acid, 3-pyridylacetic acid, is in the production of Risedronic acid (and its salt, Risedronate sodium), a bisphosphonate medication used for the treatment of osteoporosis. google.comnbinno.comgoogle.com Multiple patented synthetic routes for Risedronic acid explicitly name 3-pyridylacetic acid or its hydrochloride salt as the starting material, which is reacted with phosphorous acid and phosphorus trichloride. google.comgoogle.comepo.org The high purity of the 3-pyridylacetic acid intermediate is critical to ensuring the efficacy and safety of the final active pharmaceutical ingredient. nbinno.com

Beyond its role as a precursor, this compound serves as a versatile building block. In synthetic chemistry, a building block is a molecule that can be readily incorporated into a larger, more complex structure. The compound and its derivatives are used to construct a wide variety of molecular architectures. acs.org For example, research has demonstrated three-component synthesis methods where pyridylacetic acid derivatives are formed and then further reacted to create more substituted molecules. acs.org The presence of both the pyridine ring and the acetate (B1210297) group allows for a range of chemical transformations, making it a valuable tool for chemists developing new compounds.

| Starting Material | Key Reagents | Final Product Class/Example | Significance | Reference |

|---|---|---|---|---|

| 3-Pyridylacetic acid hydrochloride | Phosphorous acid, Phosphorus trichloride | Risedronic acid | Active pharmaceutical ingredient for osteoporosis treatment | google.comepo.org |

| Pyridine-N-oxides (leading to pyridylacetic acid derivatives) | Meldrum's acid derivatives, various nucleophiles | Substituted Pyridylacetic Acid Derivatives | Versatile intermediates for further synthesis | acs.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-pyridin-3-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h2-4,6H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOSBUGMYWSLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Pyridylacetate Hydrochloride

Esterification Pathways from 3-Pyridylacetic Acid Hydrochloride Precursors

The most direct route to Methyl 3-Pyridylacetate (B8606304) Hydrochloride involves the esterification of 3-Pyridylacetic Acid or its hydrochloride salt. This approach focuses on the efficient conversion of the carboxylic acid functional group to its corresponding methyl ester.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a common and well-established method for this transformation. The reaction typically involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.

A particularly effective protocol employs thionyl chloride (SOCl₂) with methanol. In this process, thionyl chloride reacts with methanol in situ to generate hydrogen chloride (HCl) and methyl sulfite. The HCl serves as the acid catalyst, protonating the carbonyl oxygen of the 3-pyridylacetic acid and thereby increasing its electrophilicity. This facilitates the nucleophilic attack by methanol to form the methyl ester. brainly.inresearchgate.net The reaction is typically performed under anhydrous conditions, often starting at a low temperature (e.g., 0 °C) during the dropwise addition of thionyl chloride to the methanolic solution of the acid, followed by a period of reflux to drive the reaction to completion. researchgate.net This method is advantageous as the byproducts, sulfur dioxide (SO₂) and HCl, are gaseous, which helps to shift the equilibrium towards the product.

Another common strong acid catalyst is sulfuric acid (H₂SO₄). scholarsresearchlibrary.com The general procedure involves refluxing the 3-pyridylacetic acid precursor in methanol with a catalytic amount of concentrated sulfuric acid. scholarsresearchlibrary.comguidechem.com

Table 1: Comparison of Acid Catalysts for Esterification

| Catalyst | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Anhydrous methanol, 0 °C to reflux | High efficiency, gaseous byproducts shift equilibrium | Requires anhydrous conditions, corrosive reagent |

| Sulfuric Acid (H₂SO₄) | Methanol, reflux | Inexpensive, effective catalyst | Requires neutralization during workup, can cause charring |

Beyond classical acid catalysis, alternative methods have been developed. One such strategy involves the reaction of an activated intermediate with an alcohol in the presence of a base. For instance, in multi-component syntheses that generate a pyridylacetate precursor, the final esterification can be achieved by treating the intermediate with a mixture of the desired alcohol (e.g., methanol, benzyl (B1604629) alcohol, or allyl alcohol) and a strong base like potassium tert-butoxide in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. acs.org This approach offers flexibility in introducing different ester groups under mild conditions. acs.org

Novel Approaches to the Pyridylacetate Scaffold

Instead of starting with 3-pyridylacetic acid, several methods build the core pyridylacetate structure from more fundamental pyridine-containing molecules. These routes offer opportunities for greater structural diversity in the final products.

Various pyridine (B92270) derivatives serve as versatile starting points for synthesizing the 3-pyridylacetic acid scaffold, which can then be esterified. Common precursors include 3-methylpyridine (B133936) (3-picoline), 3-vinylpyridine (B15099), and nicotinic acid derivatives.

One established industrial route begins with 3-acetylpyridine (B27631). This compound can undergo a modified Willgerodt reaction with morpholine (B109124) and sulfur to produce 3-pyridylthioacetylmorpholine. google.comgoogle.com Subsequent hydrolysis of this intermediate, typically with hydrochloric acid, yields 3-pyridylacetic acid hydrochloride. google.comgoogle.com

Another pathway utilizes 3-vinylpyridine as the raw material. This method also involves a reaction with morpholine and sulfur, followed by hydrolysis with hydrochloric acid, providing a direct, two-step chemical reaction to the desired acid precursor. google.com

A highly efficient and innovative approach involves a three-component reaction that constructs the pyridylacetate skeleton in a convergent manner. nih.govresearchgate.net This strategy centers on the dual reactivity of Meldrum's acid derivatives. nih.govresearchgate.net

In this sequence, a pyridine-N-oxide is first activated, typically with an agent like tosyl chloride. researchgate.net This activated species then undergoes a nucleophilic substitution reaction with a Meldrum's acid derivative. nih.gov The resulting intermediate acts as an electrophilic partner for a subsequent ring-opening reaction with a nucleophile, such as an alkoxide (e.g., sodium methoxide (B1231860) in methanol). researchgate.net This final step leads to the formation of the ester and is followed by a facile decarboxylation to yield the desired pyridylacetate product. nih.govresearchgate.net This methodology is notable for its convenience and the ability to generate a diverse range of substituted pyridylacetic acid derivatives by varying the three starting components. nih.gov

Table 2: Scope of Three-Component Pyridylacetate Synthesis

| Pyridine-N-Oxide Substituent | Meldrum's Acid Derivative | Nucleophile/Solvent | Product |

|---|---|---|---|

| 4-Methyl | 5-Methyl Meldrum's Acid | Sodium Methoxide/Methanol | Methyl 2-(4-methylpyridin-2-yl)propanoate |

| 4-Phenyl | 5-Methyl Meldrum's Acid | Sodium Methoxide/Methanol | Methyl 2-(4-phenylpyridin-2-yl)propanoate |

| 4-Bromo | 5-Methyl Meldrum's Acid | Sodium Methoxide/Methanol | Methyl 2-(4-bromopyridin-2-yl)propanoate |

| 4-Methyl | 5-Methyl Meldrum's Acid | Potassium tert-butoxide/Benzyl Alcohol | Benzyl 2-(4-methylpyridin-2-yl)propanoate |

| 4-Methyl | 5-Methyl Meldrum's Acid | Morpholine/Toluene (Microwave) | 2-(4-Methylpyridin-2-yl)-1-morpholinopropan-1-one |

Data sourced from studies on multi-component reactions for pyridylacetate derivatives. acs.orgresearchgate.net

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of Methyl 3-Pyridylacetate Hydrochloride, making the process more efficient and cost-effective for industrial applications. Key parameters that are frequently adjusted include solvent, temperature, reaction time, and stoichiometry of reagents. mdpi.comuctm.edu

For instance, in syntheses starting from 3-acetylpyridine, maintaining a hydrolysis temperature between 80–100°C and using specific molar ratios of reactants (e.g., a 3-acetylpyridine to sulfur to morpholine ratio of 1:1–1.2:4–8) are crucial for optimizing the yield and minimizing side reactions. Similarly, studies on other heterocyclic syntheses have shown that screening various solvents, bases, and temperatures can dramatically improve product yields. researchgate.netnih.gov For example, a reaction might be tested in solvents like DMF, acetonitrile (B52724), and others at different temperatures to find the most effective combination. researchgate.net

Purification is another critical aspect for achieving a high-purity final product. Common techniques include:

Decolorization: Activated carbon is widely used to remove colored impurities from the reaction mixture. The crude product solution is often heated to reflux with activated carbon before being filtered hot to yield a cleaner solution for crystallization. google.com

Crystallization and Recrystallization: The final isolation and purification of the hydrochloride salt are typically achieved through crystallization. google.com After concentrating the reaction mixture, cooling is used to induce crystal formation. The choice of solvent is critical; for example, using propan-2-ol to precipitate the product has been shown to improve yield and reduce processing time. In some cases, adding concentrated hydrochloric acid to the filtrate can be used to precipitate the final product.

Table 3: Example of Reaction Optimization Parameters

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | 50 | 1.5 | 26 |

| 2 | Acetonitrile | 70 | 5 | 55 |

| 3 | 1,4-Dioxane | 50 | 5 | 57 |

| 4 | 1,4-Dioxane | 70 | 3.5 | 65 |

| 5 | 1,4-Dioxane | 70 | 5 | 67 |

This table is a representative example based on optimization studies for related heterocyclic syntheses to illustrate the impact of varying conditions. nih.gov

Scalability Considerations for Research and Industrial Production

The scalability of a chemical synthesis is a critical factor that determines its viability for commercial application. A reaction that is efficient and high-yielding on a laboratory scale may not be directly translatable to an industrial setting due to a variety of factors including heat and mass transfer limitations, safety concerns, and economic constraints.

Research-Scale Synthesis:

In a research and development environment, the primary focus is often on the rapid synthesis of small quantities (milligrams to grams) of a target molecule for biological screening and initial studies. At this scale, factors such as the cost of starting materials and reagents, and the complexity of the synthetic route are of lesser concern compared to the speed of synthesis and the ability to generate a diverse range of analogs.

Several synthetic routes to this compound have been explored at the research scale. A notable example is a three-component synthesis which has been successfully demonstrated on a 1.25 mmol scale. Another approach involves a two-step synthesis starting from 3-vinylpyridine, which has been reported to provide yields in the range of 85-88%. A one-pot synthesis from 3-acetylpyridine has also been developed, boasting a high yield of 86%. For analogous pyridylacetic esters, scalability up to 10 mmol has been achieved.

These methods are often characterized by the use of standard laboratory glassware, manual operations, and purification techniques such as column chromatography. While effective for producing small quantities, these techniques are often impractical and uneconomical for large-scale production.

Interactive Data Table: Comparison of Research-Scale Synthetic Methods

| Starting Material | Key Steps | Scale | Reported Yield (%) | Purification Method |

| Pyridine-N-oxide, Meldrum's acid derivative, Methanol | Three-component coupling | 1.25 mmol | Not specified for title compound | Column Chromatography |

| 3-Vinylpyridine | Thioacetylation, Acid Hydrolysis | Lab-scale | 85-88 | Crystallization |

| 3-Acetylpyridine | One-pot reaction | Lab-scale | 86 | Not specified |

Industrial-Scale Production:

The transition to industrial production (kilogram to multi-ton scale) necessitates a shift in priorities. Process safety, cost of goods, waste generation, and process robustness become paramount. Synthetic routes are often re-evaluated and optimized to minimize the number of steps, use cheaper and safer reagents, and facilitate purification.

For the industrial synthesis of pyridine derivatives, several key considerations come into play:

Raw Material Sourcing and Cost: The availability and cost of starting materials are critical. For instance, while a novel starting material might be suitable for lab-scale synthesis, its commercial unavailability or high price could render the process economically unfeasible on a large scale.

Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or highly energetic reagents pose significant challenges and safety risks in large reactors. Therefore, processes that can be run at or near ambient temperature and pressure are preferred.

Heat and Mass Transfer: The surface area-to-volume ratio decreases significantly as the reactor size increases. This can lead to difficulties in controlling reaction temperature, especially for highly exothermic or endothermic reactions, potentially leading to side reactions and reduced yields. Efficient mixing to ensure homogeneity is also more challenging in large vessels.

Downstream Processing and Purification: Purification by column chromatography is generally not viable for large quantities. Instead, methods like crystallization, distillation, and extraction are favored. The development of a robust crystallization process is often a critical step in ensuring high purity and consistent product quality.

Automation and Process Control: Industrial processes rely heavily on automation and process analytical technology (PAT) to monitor and control critical process parameters in real-time, ensuring consistency and safety.

Continuous Flow Chemistry: Continuous flow reactors are increasingly being adopted for industrial-scale synthesis. These systems offer significant advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher throughput and more consistent product quality. The synthesis of pyridine N-oxides, potential precursors to the target molecule, has been successfully demonstrated in continuous flow microreactors, highlighting the potential of this technology for safer and more efficient large-scale production.

Interactive Data Table: Key Considerations for Scaling Up Synthesis

| Parameter | Research-Scale Focus | Industrial-Scale Focus | Key Challenges in Scale-Up |

| Yield | Maximizing yield for small quantities | Optimizing for cost-effective, consistent yield | Maintaining high yields with changes in reaction parameters. |

| Reagents | Novel and specialized reagents acceptable | Cost-effective, readily available, and safe reagents | Sourcing and handling large quantities of hazardous materials. |

| Reaction Time | Speed of synthesis is often prioritized | Optimization for throughput and efficiency | Longer reaction times can impact plant capacity and costs. |

| Temperature | Wide range of temperatures feasible | Near-ambient temperatures preferred | Effective heat dissipation in large reactors. |

| Pressure | High pressure reactions can be managed | Atmospheric pressure preferred | Engineering and safety requirements for high-pressure reactors. |

| Purification | Column chromatography is common | Crystallization, distillation, extraction | Developing robust and scalable purification methods. |

| Safety | Small-scale hazards are manageable | Rigorous safety protocols and engineering controls | Managing thermal runaway and hazardous material handling. |

| Cost | Less of a primary driver | A critical factor for commercial viability | Balancing process efficiency with raw material and operational costs. |

Chemical Reactivity and Transformation Studies of Methyl 3 Pyridylacetate Hydrochloride

Reactivity of the Methyl Ester Group

The methyl ester group is a key functional moiety that readily participates in hydrolysis and transesterification reactions, common transformations for carboxylic acid derivatives.

Hydrolysis Kinetics and Mechanisms (Acidic and Basic)

The hydrolysis of the methyl ester in Methyl 3-Pyridylacetate (B8606304) hydrochloride to its corresponding carboxylic acid, 3-pyridylacetic acid, can be achieved under both acidic and basic conditions.

Under acidic conditions, the reaction is catalyzed by protons (H+). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and since the reaction is performed in an aqueous medium, the concentration of water is significantly higher than that of the ester, driving the reaction forward. The hydrolysis of esters like methyl acetate (B1210297) in the presence of a strong acid like hydrochloric acid follows pseudo-first-order kinetics. doubtnut.com

In basic hydrolysis, also known as saponification, a hydroxide (B78521) ion (OH-) acts as the nucleophile, directly attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate anion and methanol (B129727). The final step is an irreversible acid-base reaction between the carboxylic acid and the base, which drives the reaction to completion.

| Temperature (°C) | Rate Constant (k) (min-1) |

|---|---|

| 25 | 0.1118 |

| 35 | 0.1317 |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.com The alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. The alkoxide acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the original alkoxy group. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

The following table illustrates potential transesterification products of Methyl 3-Pyridylacetate.

| Reactant Alcohol | Product Ester | Catalyst Type |

|---|---|---|

| Ethanol | Ethyl 3-Pyridylacetate | Acid or Base |

| Propanol | Propyl 3-Pyridylacetate | Acid or Base |

| Isopropanol | Isopropyl 3-Pyridylacetate | Acid or Base |

Reactivity at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring is basic and nucleophilic, allowing it to participate in reactions such as quaternization and salt formation.

Quaternization and Salt Formation

The pyridine nitrogen can react with alkyl halides to form N-alkyl pyridinium (B92312) salts, a reaction known as quaternization. nih.govosti.gov This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide. The quaternization of pyridines can be influenced by steric hindrance from substituents on the pyridine ring or the alkylating agent. nih.gov

| Alkylating Agent | Product Type |

|---|---|

| Methyl iodide | N-methyl pyridinium iodide salt |

| Ethyl bromide | N-ethyl pyridinium bromide salt |

| Benzyl (B1604629) chloride | N-benzyl pyridinium chloride salt |

Reactions Involving the Alpha-Carbon of the Acetate Side Chain

The alpha-carbon of the acetate side chain, being adjacent to the carbonyl group, possesses acidic protons. This acidity allows for the formation of an enolate anion, which is a key intermediate in a variety of carbon-carbon bond-forming reactions. msu.edulibretexts.org

The formation of the enolate is typically achieved by using a strong base. This enolate anion can then act as a nucleophile and react with various electrophiles. For example, the enolate can be alkylated by reacting with an alkyl halide. utdallas.edu

Another important reaction involving the alpha-carbon is the Claisen condensation. This is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.org One ester molecule is converted to its enolate, which then attacks the carbonyl carbon of a second ester molecule. Intramolecular Claisen condensations, known as Dieckmann condensations, are particularly useful for forming five- or six-membered rings. libretexts.org

Deprotonation and Enolate Formation

Methyl 3-pyridylacetate hydrochloride features two primary acidic sites: the proton on the pyridinium nitrogen and the α-protons on the carbon adjacent to the ester carbonyl group. The deprotonation process occurs in a stepwise manner, dictated by the pKa values of these protons and the strength of the base used.

Neutralization of the Pyridinium Ion : The proton on the pyridinium nitrogen is the most acidic. Treatment with a mild base, such as a tertiary amine like triethylamine (B128534) or an inorganic base like potassium carbonate, will neutralize the hydrochloride salt to yield the free base, methyl 3-pyridylacetate. In this neutral form, the pyridine nitrogen is a basic site.

Enolate Formation : The α-protons of the methylene (B1212753) group are significantly less acidic than the pyridinium proton but can be removed by a strong, non-nucleophilic base to form a resonance-stabilized enolate. masterorganicchemistry.com Strong bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly employed to ensure complete and irreversible deprotonation, generating the enolate in high concentration. wikipedia.orgbham.ac.uk The resulting enolate anion has its negative charge delocalized between the α-carbon and the carbonyl oxygen, making it a soft nucleophile that preferentially reacts with electrophiles at the carbon atom. masterorganicchemistry.comwikipedia.org

The formation of the enolate is a critical step that transforms the α-carbon into a potent nucleophile, enabling the formation of new carbon-carbon bonds. masterorganicchemistry.com The choice of base and reaction conditions (e.g., temperature) can be crucial for controlling the regioselectivity of deprotonation in asymmetrically substituted esters, although in this case, the methylene protons are equivalent. bham.ac.uk

Alkylation and Acylation Reactions

Once formed, the enolate of methyl 3-pyridylacetate is a powerful nucleophile that can participate in a variety of bond-forming reactions, most notably alkylation and acylation.

Alkylation: The enolate anion readily reacts with electrophilic alkyl halides in a classic SN2 reaction, resulting in the formation of a new carbon-carbon bond at the α-position. libretexts.org This reaction is highly effective for introducing methyl, primary, and some secondary alkyl groups. pressbooks.pub Tertiary alkyl halides are unsuitable as they tend to undergo elimination reactions instead. libretexts.orglibretexts.org

The general mechanism involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org

Reaction Scheme:

Methyl 3-pyridylacetate + Strong Base (e.g., LDA) → Enolate

Enolate + R-X (Alkyl Halide) → Methyl 2-(pyridin-3-yl)-alkanoate + LiX

Research has also demonstrated the utility of this scaffold in more complex stereoselective reactions. For instance, the pseudoephedrine amide derived from 3-pyridylacetic acid can be used as a substrate in asymmetric alkylation reactions, allowing for the controlled synthesis of specific stereoisomers.

| Alkylating Agent (R-X) | Product Structure | Product Name |

|---|---|---|

| Iodomethane (CH₃I) | Methyl 2-(pyridin-3-yl)propanoate | |

| Benzyl Bromide (BnBr) | Methyl 3-phenyl-2-(pyridin-3-yl)propanoate | |

| Allyl Chloride (CH₂=CHCH₂Cl) | Methyl 2-(pyridin-3-yl)pent-4-enoate |

Acylation: C-acylation of the enolate introduces an acyl group at the α-position, leading to the formation of β-keto esters. This transformation is typically achieved using reactive acylating agents such as acyl chlorides or anhydrides. However, O-acylation can sometimes be a competing side reaction. Milder and more specialized acylation methods have been developed to favor C-acylation, for example, using alkyl pentafluorophenylcarbonates as the acylating agent. nih.gov The resulting β-keto esters are valuable synthetic intermediates for constructing more complex molecular architectures.

Condensation Reactions

Condensation reactions involve the joining of two molecules, often with the elimination of a smaller molecule like water or an alcohol. libretexts.org The enolate of methyl 3-pyridylacetate can act as the nucleophilic partner in several important condensation reactions.

Claisen Condensation: This is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. The enolate of one methyl 3-pyridylacetate molecule can attack the electrophilic carbonyl carbon of a second molecule. The subsequent loss of a methoxide (B1231860) ion yields a β-keto ester, specifically dimethyl 2,4-di(pyridin-3-yl)-3-oxobutane-1,4-dicarboxylate. This reaction expands the carbon framework and introduces new functionality.

Aldol-Type Condensation: The enolate can also react with aldehydes or ketones in a crossed aldol (B89426) reaction. The enolate attacks the carbonyl carbon of the aldehyde or ketone to form a β-hydroxy ester after protonation. This product can often be dehydrated under acidic or basic conditions to yield an α,β-unsaturated ester, a valuable functional group in organic synthesis.

These condensation reactions are fundamental tools for building molecular complexity from relatively simple starting materials like methyl 3-pyridylacetate.

Functional Group Interconversions on the Pyridine Ring

The pyridine ring of methyl 3-pyridylacetate is an aromatic heterocycle that can undergo various functional group transformations, although its electron-deficient nature makes it less reactive towards electrophilic substitution than benzene.

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine-N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide activates the pyridine ring for both nucleophilic and electrophilic substitution. nih.gov For example, it facilitates nucleophilic substitution at the 2- and 4-positions. whiterose.ac.uk

Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring is generally resistant to nucleophilic attack, the presence of a good leaving group at the 2-, 4-, or 6-positions allows for SNAr reactions. Synthetic routes starting from precursors like 2-chloro-3-methylpyridine (B94477) demonstrate that a halide on the ring can be displaced by nucleophiles such as cyanide.

Palladium-Catalyzed Cross-Coupling: Functional groups on the pyridine ring, such as halides, can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. These reactions are a cornerstone of modern organic synthesis for elaborating the pyridine core. nih.gov

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| N-Oxidation | H₂O₂ or m-CPBA | Pyridine → Pyridine-N-oxide |

| Nucleophilic Substitution (on a halo-pyridine precursor) | NaCN | -Cl → -CN |

| Suzuki Coupling (on a halo-pyridine precursor) | Ar-B(OH)₂, Pd catalyst, Base | -Br → -Ar (Aryl group) |

Catalytic Functions of the Pyridylacetate Moiety

The structure of methyl 3-pyridylacetate and its parent acid endows it with properties that suggest potential catalytic activity. The molecule possesses both a basic site (the pyridine nitrogen) and an acidic site (the pyridinium proton in the hydrochloride form), making it a candidate for bifunctional or acid-base catalysis.

Base or Nucleophilic Catalysis: The lone pair of electrons on the pyridine nitrogen can function as a Brønsted base to deprotonate substrates or as a Lewis base/nucleophile. In nucleophilic catalysis, the pyridine nitrogen can attack an electrophilic center (e.g., an acyl chloride) to form a highly reactive intermediate, such as an acylpyridinium salt. This intermediate is then more susceptible to attack by a final nucleophile (e.g., an alcohol), regenerating the pyridine catalyst. This mechanism is well-established for pyridine and its derivatives in acylation reactions.

Acid Catalysis: In its protonated hydrochloride form, the pyridinium ion can act as a Brønsted acid catalyst. It can donate a proton to activate a substrate, for example, by protonating a carbonyl oxygen to make the carbonyl carbon more electrophilic. This type of general acid catalysis is important in many organic reactions.

The dual-functionality of the pyridylacetate moiety allows it to potentially mediate reactions that require both an acid and a base catalyst, operating as a bifunctional catalyst to facilitate proton transfer steps within a single reaction mechanism.

Synthesis and Derivatization Strategies for Methyl 3 Pyridylacetate Based Compounds

Elaboration at the Ester Moiety

The methyl ester of methyl 3-pyridylacetate (B8606304) provides a reactive site for various chemical modifications. One of the most fundamental transformations is its hydrolysis to the corresponding carboxylic acid, 3-pyridylacetic acid. This reaction is typically carried out under acidic or basic conditions. For instance, the hydrolysis of methyl acetate (B1210297) to acetic acid and methanol (B129727) is a well-studied reversible reaction that can be catalyzed by a strong acid. google.com

Another significant elaboration of the ester moiety is its conversion to amides through amidation. Direct amidation of esters can be achieved using various catalytic systems. For example, iron(III) chloride has been utilized as a Lewis acid catalyst for the direct amidation of esters in solvent-free conditions at elevated temperatures. nih.gov Nickel/N-heterocyclic carbene (NHC) catalytic systems have also been developed for the direct amidation of methyl esters without the need for an external base, showcasing broad functional group tolerance. nih.gov Mechanochemical methods have also been employed for the direct amidation of methyl and ethyl esters under solvent-free conditions, although this may require a substoichiometric amount of a strong base like potassium tert-butoxide. nih.gov Furthermore, borane-based reagents, such as borane-pyridine, can serve as efficient catalysts for the direct amidation of carboxylic acids, which can be obtained from the hydrolysis of the corresponding esters. researchgate.net

The following table summarizes different approaches for the amidation of ester derivatives:

| Catalyst/Reagent System | Amine Substrate Scope | Conditions | Noteworthy Features |

| Iron(III) chloride | Primary and secondary amines | Solvent-free, 80°C | Lower temperature and shorter reaction times. nih.gov |

| Ni(cod)₂ / IPr | Primary and secondary aliphatic amines, anilines | Toluene, 140°C | No external base required, broad functional tolerance. nih.gov |

| Mechanochemical (KOtBu) | Wide range of amines | Solvent-free | Can be applied to gram-scale synthesis. nih.gov |

| Borane-pyridine (from the corresponding carboxylic acid) | Aromatic and aliphatic amines | Reflux in xylenes | Efficient for substrates with electron-withdrawing groups. researchgate.net |

Functionalization of the Pyridine (B92270) Ring

The pyridine ring of methyl 3-pyridylacetate is a key target for functionalization to introduce structural diversity. Due to its electron-deficient nature, direct and selective functionalization can be challenging, but various strategies have been developed to achieve this. rsc.org

Regioselective substitution reactions, such as halogenation and nitration, are fundamental methods for functionalizing the pyridine ring. The position of substitution is influenced by the electronic properties of the ring and any existing substituents.

For instance, the nitration of methyl benzoate, an analogous aromatic ester, is a regioselective electrophilic substitution that predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. chemrxiv.org This regioselectivity is attributed to the deactivating effect of the carbonyl group, which directs the incoming electrophile to the 3-position due to the relative stability of the reaction intermediates. chemrxiv.org

Regioselective halogenation of pyridines can be achieved using various reagents and conditions. For activated pyridines, such as those with amino, hydroxy, or methoxy (B1213986) substituents, N-bromosuccinimide (NBS) can be used for regioselective mono- and di-bromination. researchgate.net A method for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which undergo highly regioselective halogenation under mild conditions. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds on the pyridine ring. The Suzuki-Miyaura and Sonogashira reactions are prominent examples used for arylation and alkynylation, respectively. These reactions typically involve the coupling of a halo- or triflate-substituted pyridine with an organoboron or terminal alkyne compound.

The Suzuki-Miyaura coupling of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates has been shown to proceed in good to excellent yields using a palladium catalyst such as Pd(PPh₃)₄ with a base like K₃PO₄ in dioxane. organic-chemistry.org This methodology is valuable for creating branched 3-alkylpyridine structures. organic-chemistry.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. nih.gov This reaction is conducted under mild conditions, often at room temperature in the presence of a mild base, making it suitable for the synthesis of complex molecules. nih.gov

The following table provides a general overview of these cross-coupling reactions:

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Suzuki-Miyaura | Aryl/vinyl halide or triflate + Organoboron compound | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds; tolerant of various functional groups. organic-chemistry.orgresearchgate.net |

| Sonogashira | Aryl/vinyl halide + Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base (e.g., amine) | Forms C(sp²)-C(sp) bonds; proceeds under mild conditions. researchgate.netnih.gov |

Annulation reactions provide a pathway to construct fused heterocyclic systems, such as quinolizine structures, from pyridine derivatives. A notable example is the dimerization of pyridineacetic acids, which can be generated from the hydrolysis of methyl 3-pyridylacetate. Under the influence of activating agents, these acids can undergo a transformation to yield 2-hydroxy-3-(pyridin-2-yl)-4H-quinolizin-4-ones. nih.gov

Furthermore, rhodium(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes via a double C-H activation has been demonstrated to produce highly functionalized 4H-quinolizin-4-ones. nih.govorganic-chemistry.org This reaction is characterized by its use of readily available starting materials and good functional group tolerance. nih.gov While not starting directly from methyl 3-pyridylacetate, this methodology highlights a modern approach to quinolizinone synthesis that could potentially be adapted for derivatives of 3-pyridylacetic acid.

Development of Chiral Derivatives for Asymmetric Synthesis

Methyl 3-pyridylacetate serves as a valuable precursor for the synthesis of chiral molecules through the development of chiral derivatives, which are instrumental in asymmetric synthesis. These strategies primarily involve the use of chiral auxiliaries and the synthesis of chiral ligands for catalysis.

A prominent application of 3-pyridylacetic acid in this context is its conversion into a chiral amide, which then functions as a chiral auxiliary to guide stereoselective transformations. A noteworthy example is the use of pseudoephedrine as a chiral auxiliary. The acylation of pseudoephedrine with 3-pyridylacetyl chloride (derived from 3-pyridylacetic acid) forms the corresponding tertiary amide. The enolate of this amide, generated with a strong base like lithium diisopropylamide (LDA), undergoes highly diastereoselective alkylations with various alkyl halides. The pseudoephedrine auxiliary effectively controls the facial selectivity of the approaching electrophile, resulting in α-substituted products with high diastereomeric purity. Following the alkylation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched α-substituted 3-pyridylacetic acid.

Another approach involves the direct, highly enantioselective alkylation of 3-pyridylacetic acid itself, using a chiral lithium amide as a non-covalent, traceless auxiliary. This method circumvents the need for the attachment and subsequent removal of a covalently bound chiral auxiliary. The ethylation of 3-pyridylacetic acid using this protocol has been shown to proceed with high enantioselectivity, achieving a 95% enantiomeric excess (ee).

Furthermore, the lithium enolate of ethyl 3-pyridylacetate N-oxide has been utilized in a stereoselective displacement reaction with a chiral secondary tosylate, proceeding with inversion of configuration and without loss of optical purity to generate a chiral trisubstituted methane (B114726) derivative. hkbu.edu.hk

The development of chiral pyridine-containing ligands for asymmetric catalysis represents another important avenue. While the direct synthesis of such ligands from methyl 3-pyridylacetate is a specialized area, the broader field encompasses the synthesis of various chiral pyridyl-containing structures, such as pyridyl pyrrolidines and pyridyl oxazolines, which have been successfully employed in reactions like palladium-catalyzed allylic alkylation. diva-portal.org

The following table summarizes key findings in the development of chiral derivatives from 3-pyridylacetic acid for asymmetric synthesis.

| Chiral Strategy | Chiral Reagent/Auxiliary | Reaction Type | Product | Enantiomeric/Diastereomeric Excess |

| Chiral Auxiliary | Pseudoephedrine | Diastereoselective Alkylation | α-Substituted 3-Pyridylacetic Acid | High diastereoselectivity |

| Traceless Chiral Auxiliary | Chiral Lithium Amide | Enantioselective Alkylation | α-Ethyl-3-pyridylacetic Acid | 95% ee |

| Stereoselective Displacement | Ethyl 3-pyridylacetate N-oxide enolate | Sₙ2 Reaction | Chiral Trisubstituted Methane | High (inversion of configuration) |

Spectroscopic and Advanced Structural Elucidation of Methyl 3 Pyridylacetate Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Methyl 3-Pyridylacetate (B8606304) hydrochloride in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For Methyl 3-Pyridylacetate hydrochloride, the protonation of the pyridine (B92270) nitrogen atom significantly influences the chemical shifts of the aromatic protons, causing them to shift downfield compared to the neutral free base. The expected signals include a singlet for the methyl ester protons (OCH₃), a singlet for the methylene (B1212753) protons (CH₂), and distinct signals for the four protons on the pyridinium (B92312) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals include those for the methyl ester carbon, the methylene carbon, the ester carbonyl carbon, and the five distinct carbons of the pyridinium ring. Similar to the proton spectrum, the carbons of the pyridinium ring are deshielded due to the positive charge on the nitrogen atom.

2D NMR Techniques: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between directly bonded protons and carbons. nih.govdrugbank.com An HSQC spectrum would show cross-peaks connecting the signals of the methylene protons to the methylene carbon, and each aromatic proton to its corresponding aromatic carbon, confirming their direct linkages.

The table below summarizes the anticipated NMR spectral data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -OCH₃ | ~3.7 | Singlet | ~52 |

| -CH₂- | ~3.8 | Singlet | ~40 |

| Pyridinium H-5 | ~7.9 | dd | ~127 |

| Pyridinium H-4 | ~8.3 | d | ~144 |

| Pyridinium H-6 | ~8.7 | d | ~147 |

| Pyridinium H-2 | ~8.8 | s | ~149 |

| C=O | - | - | ~170 |

| Pyridinium C-3 | - | - | ~133 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry Techniques for Purity and Structural Confirmation (LC-MS, LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for verifying the molecular weight and assessing the purity of this compound. rsc.org

LC-MS for Purity Assessment: In an LC-MS analysis, the sample is first separated by high-performance liquid chromatography (HPLC). A pure sample of this compound will ideally produce a single, sharp peak in the chromatogram, indicating the absence of significant impurities. The retention time of this peak is a characteristic property under specific chromatographic conditions.

MS for Structural Confirmation: The eluent from the HPLC is directed into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as its protonated molecular ion. For Methyl 3-Pyridylacetate (C₈H₉NO₂), the expected mass-to-charge ratio (m/z) for the protonated free base, [M+H]⁺, would be approximately 152.1. nih.gov The detection of this ion confirms the molecular weight of the organic cation.

LC-MS/MS for Further Confirmation: Tandem mass spectrometry (MS/MS) provides further structural proof by inducing fragmentation of the parent ion (m/z 152.1) and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint. Predicted fragmentation pathways for the [M+H]⁺ ion of Methyl 3-Pyridylacetate include the neutral loss of methanol (B129727) (CH₃OH) or the loss of the carbomethoxy group (-COOCH₃), leading to characteristic daughter ions that can be used to confirm the compound's identity. The high sensitivity of LC-MS also makes it suitable for detecting trace-level impurities that may not be visible by NMR. lcms.czmerckmillipore.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. vscht.cz

The key functional groups and their expected absorption regions are:

Pyridinium N-H⁺ stretch: The protonated nitrogen gives rise to broad absorption bands in the 2500-3000 cm⁻¹ region.

Aromatic C-H stretch: These absorptions typically appear just above 3000 cm⁻¹. masterorganicchemistry.com

Aliphatic C-H stretch: The methylene and methyl groups show stretches in the 2850-3000 cm⁻¹ range. libretexts.org

Ester C=O stretch: A strong, sharp absorption band characteristic of the carbonyl group in an ester is expected in the 1730-1750 cm⁻¹ region. openstax.org

Aromatic C=C and C=N stretches: These vibrations from the pyridinium ring appear in the 1400-1650 cm⁻¹ region.

Ester C-O stretch: These stretches typically result in strong bands in the 1100-1300 cm⁻¹ range.

C-H bending: Vibrations from the aromatic ring can be seen in the fingerprint region below 900 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Pyridinium | ~2500-3000 | Broad, Medium |

| C-H Stretch | Aromatic (sp²) | ~3000-3100 | Medium |

| C-H Stretch | Aliphatic (sp³) | ~2850-3000 | Medium |

| C=O Stretch | Ester | ~1730-1750 | Strong, Sharp |

| C=C, C=N Stretches | Aromatic Ring | ~1400-1650 | Variable |

| C-O Stretch | Ester | ~1100-1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not detailed in the surveyed literature, an analysis would be expected to reveal several key features. The analysis of related hydrochloride salts shows that the pyridine nitrogen would be protonated, forming a pyridinium cation. nih.govnih.gov This cation would be associated with a chloride (Cl⁻) anion. The crystal packing would likely be dominated by hydrogen bonding between the pyridinium N-H⁺ group and the chloride anion, potentially involving other atoms as hydrogen bond acceptors. Furthermore, the analysis would confirm the geometry of the methyl acetate (B1210297) side chain and its orientation relative to the pyridinium ring. Such studies on related lanthanide complexes involving 3-pyridylacetic acid have confirmed the coordination behavior and structural arrangement of the core pyridylacetate ligand. acs.org A successful crystallographic analysis of this compound would provide unequivocal proof of its structure and insight into its solid-state packing and conformation.

Theoretical and Computational Chemistry Studies of Methyl 3 Pyridylacetate Hydrochloride

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

No specific studies detailing the reaction mechanisms and transition states of Methyl 3-Pyridylacetate (B8606304) hydrochloride using quantum chemical calculations were found in the available literature. Such studies, were they to be conducted, would likely employ Density Functional Theory (DFT) or other ab initio methods to model potential reaction pathways, such as hydrolysis of the ester group or reactions involving the pyridine (B92270) ring. These calculations would aim to identify the transition state structures and their corresponding activation energies, providing insight into the kinetics and thermodynamics of the reactions.

Structure-Reactivity Relationship Analysis via Computational Methods

A computational analysis of the structure-reactivity relationship for Methyl 3-Pyridylacetate hydrochloride has not been reported in the scientific literature. This type of study would involve calculating various molecular descriptors, such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and atomic charges. These descriptors would help in predicting the most likely sites for nucleophilic or electrophilic attack and provide a theoretical basis for understanding the compound's reactivity in different chemical environments.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data for this compound may exist, no computational studies aimed at predicting its spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) were identified. Such predictions are typically carried out using methods like DFT, which can provide theoretical spectra that, when compared with experimental data, help in the structural elucidation and assignment of spectroscopic signals.

Advanced Applications of Methyl 3 Pyridylacetate Hydrochloride in Organic Synthesis

Utilization in the Synthesis of Pharmaceutical Intermediates (e.g., for bisphosphonates like risedronate sodium)

One of the most significant applications of methyl 3-pyridylacetate (B8606304) hydrochloride is its role as a key intermediate in the synthesis of pharmaceuticals. A prominent example is its use in the production of risedronate sodium, a bisphosphonate used in the treatment of osteoporosis.

The following table summarizes a generalized synthetic pathway for risedronate sodium, emphasizing the role of the 3-pyridylacetic acid moiety.

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Nicotinic Acid | Methanol (B129727), Acid Catalyst | Methyl Nicotinate |

| 2 | Methyl Nicotinate | Various (e.g., condensation) | Methyl 3-Pyridylacetate |

| 3 | Methyl 3-Pyridylacetate | Phosphorus Trichloride, Water | 3-Pyridylacetic Acid |

| 4 | 3-Pyridylacetic Acid | Phosphorous Acid, PCl₃ | Risedronic Acid |

| 5 | Risedronic Acid | Sodium Hydroxide (B78521) | Risedronate Sodium |

This table represents a simplified, generalized pathway. Actual industrial syntheses may vary in reagents and conditions.

Employment as a Chiral Auxiliary in Enantioselective Transformations

While direct applications of methyl 3-pyridylacetate hydrochloride as a chiral auxiliary are not extensively documented, the broader class of molecules containing pyridyl and ester functionalities has been explored in enantioselective synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which they are removed.

The pyridine (B92270) nitrogen in methyl 3-pyridylacetate can act as a coordinating site for metal catalysts, and the ester group provides a handle for further chemical modification. In principle, by introducing a chiral center into the molecule or by using it in conjunction with a chiral catalyst, it could be employed to induce asymmetry in chemical transformations. For example, chiral phosphoric acid catalysis has been used in the enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) (diaryl)methanamines, demonstrating the utility of nitrogen-containing heterocycles in asymmetric synthesis. nih.gov Further research could explore the derivatization of methyl 3-pyridylacetate to create novel chiral auxiliaries for asymmetric catalysis.

Building Block for the Construction of Diverse Heterocyclic Scaffolds (e.g., pyrazole, pyran, thiadiazole, oxadiazole moieties)

The reactivity of the ester group and the presence of the pyridine ring make this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

For instance, the ester functionality can be readily converted into a hydrazide, which is a key intermediate for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. The general synthetic approach involves the following steps:

Hydrazide Formation: Reaction of methyl 3-pyridylacetate with hydrazine (B178648) hydrate.

Cyclization: The resulting hydrazide can be cyclized with various reagents to form the desired heterocyclic ring. For example, reaction with carbon disulfide in the presence of a base can lead to an oxadiazole-thione, which can be further functionalized. Similarly, reaction with a thiourea (B124793) derivative can lead to a thiadiazole.

The following table illustrates the potential of methyl 3-pyridylacetate as a building block for different heterocyclic systems.

| Target Heterocycle | Key Intermediate from Methyl 3-Pyridylacetate | Typical Cyclizing Reagent |

| 1,3,4-Oxadiazole | 2-(Pyridin-3-yl)acetohydrazide | Carbon Disulfide, Orthoesters |

| 1,3,4-Thiadiazole | 2-(Pyridin-3-yl)acetohydrazide | Thiophosgene, Isothiocyanates |

| Pyrazole | β-ketoester derivative | Hydrazine derivatives |

| Pyran | Dicarbonyl derivative | Michael addition acceptors |

The synthesis of substituted pyridines and nicotinic acid esters from related enone structures further underscores the versatility of pyridyl-containing building blocks in generating diverse heterocyclic frameworks. mdpi.com

Precursor to Other Value-Added Organic Reagents

This compound can be readily transformed into other valuable organic reagents through straightforward chemical modifications. The ester group is a versatile handle for a variety of transformations, including reduction, hydrolysis, and amidation.

Reduction: The ester can be reduced to the corresponding alcohol, 2-(pyridin-3-yl)ethanol, using reducing agents such as lithium aluminum hydride. This alcohol can then be used in the synthesis of other molecules, for example, through etherification or further oxidation.

Hydrolysis: Saponification of the ester yields 3-pyridylacetic acid, a key intermediate in its own right, particularly in the synthesis of pharmaceuticals like risedronate sodium. smmu.edu.cn

Amidation: Reaction with amines leads to the formation of the corresponding amides. These amides can exhibit interesting biological activities or serve as intermediates for further synthetic transformations.

The transformation of methyl 2-pyridylacetate (B8455688) (an isomer) into its corresponding lithium salt and subsequent reaction with dry ice to form the carboxylic acid demonstrates a common strategy for converting these esters into other useful reagents. orgsyn.org A similar approach could be applied to the 3-pyridyl isomer.

Applications in Peptide Ligation and Mimicry Chemistry (e.g., as an auxiliary)

In the field of chemical biology, the development of methods for peptide ligation and the creation of peptide mimics are of great interest. While direct use of this compound in this context is not extensively reported, related structures and concepts highlight its potential.

Native Chemical Ligation (NCL) is a powerful technique for joining unprotected peptide fragments. nih.gov Recent advances have combined NCL with palladium-mediated Cys arylation to enable peptide ligation at aromatic junctions, creating mimics of aromatic amino acid residues like phenylalanine and tyrosine. nih.govnih.gov This strategy involves the synthesis of specialized palladium reagents that can transfer an aromatic group to the thiol side chain of a cysteine residue. nih.gov

Given that the pyridine ring is an important aromatic heterocycle found in various biologically active molecules, a derivative of methyl 3-pyridylacetate could potentially be developed into a reagent for introducing a pyridyl-containing mimic into a peptide chain. This would involve converting the methyl ester into a suitable reactive group that could participate in a palladium-catalyzed cross-coupling reaction. Such a modification would allow for the site-specific incorporation of a non-canonical, pyridyl-containing side chain, potentially altering the peptide's structure, stability, and biological activity. This approach could be valuable for creating novel peptide-based therapeutics or probes for studying protein-protein interactions.

Coordination Chemistry of Pyridylacetate Ligands

Synthesis of Metal-Organic Complexes (e.g., Lanthanide Complexes)

The synthesis of metal-organic complexes with pyridylacetate ligands can be effectively achieved through methods such as solvothermal reactions. A notable example is the synthesis of a series of isostructural dinuclear lanthanide complexes. nih.gov These compounds were formulated as Ln₂(3-PAA)₂(μ-Cl)₂(phen)₄₂, where Ln represents Gd(III), Dy(III), Eu(III), or Tb(III), 3-PAA is 3-pyridylacetic acid, and phen is 1,10-phenanthroline (B135089). nih.gov

The synthesis of these lanthanide complexes involves the reaction of the corresponding lanthanide perchlorate (B79767) salt (Ln(ClO₄)₃·6H₂O), 3-pyridylacetic acid hydrochloride (a close analog to Methyl 3-pyridylacetate (B8606304) hydrochloride), 1,10-phenanthroline, and triethylamine (B128534) (Et₃N) in acetonitrile (B52724) (CH₃CN) under solvothermal conditions. nih.govacs.org The role of triethylamine is to deprotonate the 3-pyridylacetic acid hydrochloride, allowing the resulting 3-pyridylacetate anion to coordinate to the lanthanide ions. Critical parameters influencing the successful formation of these complexes include the pH of the reaction mixture, which is typically maintained in the range of 5.5-6.5, and the reaction temperature. nih.gov

In a typical synthetic procedure, the reactants are sealed in a Teflon-lined autoclave and heated to a specific temperature for a set duration, followed by a slow cooling period to facilitate the crystallization of the product. The resulting crystals are then isolated, washed, and dried. The use of an auxiliary ligand like 1,10-phenanthroline is strategic, as its bulky nature can block some of the coordination sites on the lanthanide centers, thereby influencing the final structure of the complex. acs.org

| Parameter | Value/Condition |

| Lanthanide Salts | Gd(ClO₄)₃·6H₂O, Dy(ClO₄)₃·6H₂O, Eu(ClO₄)₃·6H₂O, Tb(ClO₄)₃·6H₂O |

| Ligand | 3-Pyridylacetic acid hydrochloride |

| Auxiliary Ligand | 1,10-phenanthroline |

| Base | Triethylamine (Et₃N) |

| Solvent | Acetonitrile (CH₃CN) |

| Reaction Type | Solvothermal |

| pH Range | 5.5 - 6.5 |

Structural Characterization of Coordination Compounds (e.g., Single-Crystal X-ray Diffraction)

In these complexes, two lanthanide ions are bridged by two chloride ions. Each lanthanide ion is also coordinated to a 3-pyridylacetate ligand and two 1,10-phenanthroline molecules. The 3-pyridylacetate ligand coordinates to the lanthanide ion through one of the oxygen atoms of the carboxylate group and the nitrogen atom of the pyridine (B92270) ring, acting as a bidentate chelate. The coordination geometry around each lanthanide ion is completed by the coordinating solvent molecules or other counter-ions, leading to a high coordination number typical for lanthanide ions. mdpi.com The characterization of these complexes is further supported by techniques such as infrared (IR) spectroscopy, thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD). nih.gov

| Compound Formula | Dy₂(3-PAA)₂(μ-Cl)₂(phen)₄₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.123(3) |

| b (Å) | 20.098(4) |

| c (Å) | 15.234(3) |

| α (°) | 90 |

| β (°) | 114.12(3) |

| γ (°) | 90 |

| V (ų) | 3945.3(14) |

| Z | 2 |

Selected crystallographic data for the Dysprosium(III) complex. nih.gov

Investigation of Advanced Physicochemical Properties of Complexes (e.g., magnetic properties, luminescence)

The incorporation of lanthanide ions into coordination complexes often imparts interesting magnetic and luminescent properties, stemming from their unique 4f electronic configurations. nih.gov The study of these properties provides insights into the potential applications of these materials in areas such as molecular magnets, sensors, and lighting devices. rsc.orgnih.gov

Magnetic Properties

The magnetic properties of the Gd(III) and Dy(III) complexes have been investigated. The Gd(III) complex exhibits a significant magnetocaloric effect (MCE), which is the change in temperature of a material upon the application of a magnetic field. For the Dy(III) complex, alternating current (ac) magnetic susceptibility measurements indicate that it displays single-molecule magnet (SMM) behavior. nih.gov SMMs are individual molecules that can function as tiny magnets and exhibit magnetic hysteresis, a property that is of interest for high-density information storage and quantum computing.

Luminescence Properties

The Eu(III) and Tb(III) complexes exhibit strong characteristic luminescence. nih.gov The organic ligands, in this case, 3-pyridylacetate and 1,10-phenanthroline, can act as "antennas" by absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This process is known as the antenna effect. The Eu(III) complex shows characteristic red emission bands corresponding to the ⁵D₀ → ⁷Fⱼ transitions, while the Tb(III) complex displays green emission bands from the ⁵D₄ → ⁷Fⱼ transitions. The long luminescence lifetimes of these complexes further indicate efficient energy transfer from the ligands to the lanthanide ions. nih.gov

| Lanthanide Ion | Physicochemical Property | Observation |

| Gd(III) | Magnetic | Magnetocaloric Effect |

| Dy(III) | Magnetic | Single-Molecule Magnet Behavior |

| Eu(III) | Luminescence | Strong characteristic red emission, long lifetime |

| Tb(III) | Luminescence | Strong characteristic green emission, long lifetime |

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of Methyl 3-Pyridylacetate hydrochloride?

Answer:

Synthetic optimization should focus on reaction yield, purity, and reproducibility. Key steps include:

- Reagent Selection : Use anhydrous conditions and catalysts (e.g., HCl gas for hydrochlorination) to minimize side reactions.

- Purification : Employ recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane gradients) to isolate the compound .

- Characterization : Validate purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity using NMR (e.g., H NMR for pyridyl protons at δ 8.3–8.8 ppm) and mass spectrometry (ESI-MS for [M+H] ion) .

Basic: How should researchers evaluate the stability of this compound under varying storage conditions?

Answer:

Stability studies should follow ICH guidelines:

- Storage Conditions : Test degradation at 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and -20°C (long-term). Use airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Analytical Monitoring : Track impurities via HPLC with peak area normalization. Quantify degradation products (e.g., free pyridylacetic acid) using a validated calibration curve .

Advanced: What strategies are effective in developing validated analytical methods for quantifying impurities in this compound?

Answer:

Method validation requires:

- Specificity : Demonstrate baseline separation of impurities (e.g., residual solvents, byproducts) using gradient elution (HPLC with PDA detector) .

- Sensitivity : Determine LOD (0.01%) and LOQ (0.03%) via signal-to-noise ratios.

- Robustness : Test pH (±0.2), column temperature (±5°C), and flow rate (±10%) variations to ensure reproducibility .

Advanced: How can researchers design in vitro models to investigate the pharmacological mechanisms of this compound?

Answer:

- Receptor Binding Assays : Use radioligand displacement studies (e.g., H-labeled analogs) to assess affinity for nicotinic acetylcholine receptors .

- Functional Assays : Measure intracellular calcium flux (Fluo-4 AM dye) in neuronal cell lines (e.g., SH-SY5Y) to evaluate agonist/antagonist activity .

- Data Interpretation : Normalize responses to positive controls (e.g., nicotine for activation) and analyze dose-response curves using nonlinear regression .

Advanced: What protocols are recommended for assessing the cytotoxicity and occupational exposure risks of this compound?

Answer:

- In Vitro Toxicity : Perform MTT assays on HEK-293 or HepG2 cells (IC determination) with 24–72 hr exposure .

- Exposure Controls : Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, lab coats) to minimize inhalation/dermal contact .

- First Aid : Immediate eye rinsing (15 min, saline solution) and medical consultation for accidental ingestion .

Advanced: How should researchers resolve contradictions in pharmacokinetic data for this compound across studies?

Answer:

- Meta-Analysis : Pool data from multiple studies (e.g., bioavailability, half-life) and apply random-effects models to account for variability .

- Orthogonal Validation : Cross-verify results using disparate methods (e.g., LC-MS/MS for plasma concentration vs. microdialysis for tissue distribution) .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

- PPE : Wear safety goggles, nitrile gloves, and lab coats. Use respirators (N95) if handling powders .

- Ventilation : Ensure local exhaust ventilation (LEV) systems are operational during weighing and synthesis .

- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced: What are the best practices for environmentally compliant disposal of this compound waste?

Answer:

- Chemical Inactivation : Hydrolyze under basic conditions (pH >10, NaOH) to degrade the compound before disposal .

- Waste Segregation : Separate halogenated organic waste for incineration (≥1200°C) in licensed facilities .

Advanced: How can formulation strategies improve the delivery efficiency of this compound in preclinical models?

Answer:

- Hydrogel Encapsulation : Use carbopol-based hydrogels (pH 6.5) for sustained release, optimized via Box-Behnken experimental design .

- Bioavailability Enhancement : Co-administer with permeation enhancers (e.g., sodium taurocholate) in rodent models .

Advanced: What advanced spectroscopic techniques are critical for elucidating the structural dynamics of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.